Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase 1 and 2 (JAK1/2), a family of intracellular, non-receptor tyrosine kinases [, ]. This compound has attracted significant attention in scientific research due to its ability to modulate cytokine signaling pathways implicated in various inflammatory and autoimmune diseases [, , ]. Ruxolitinib phosphate is considered a valuable tool for investigating the role of the JAK-STAT pathway in various biological processes [, ].
Ruxolitinib phosphate is a selective inhibitor of Janus kinase 1 and Janus kinase 2, primarily used in the treatment of myelofibrosis and polycythemia vera. This compound has gained significant attention due to its ability to modulate the immune response and its effectiveness in managing various hematological malignancies. The chemical structure of ruxolitinib phosphate is represented as (i?)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, indicating its complex molecular architecture.
Ruxolitinib was developed by Incyte Corporation and received approval from the U.S. Food and Drug Administration in 2011 for the treatment of myelofibrosis. Its development involved extensive research into its pharmacological properties and therapeutic applications, leading to its current status as a critical medication in oncology.
Ruxolitinib phosphate is classified as a small molecule drug and falls under the category of kinase inhibitors. It specifically targets Janus kinases, which are essential for the signaling pathways of several cytokines involved in hematopoiesis and immune function.
The synthesis of ruxolitinib phosphate involves several steps that ensure high purity and yield. One notable method includes the reaction of specific intermediates followed by acyl halogenation and amidation reactions.
Ruxolitinib phosphate exhibits a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.
The structural analysis reveals that ruxolitinib phosphate has distinct stereochemistry, with the R-isomer being significantly more active than its S counterpart .
Ruxolitinib phosphate undergoes various chemical reactions that are crucial for its synthesis and functionality.
Ruxolitinib exerts its therapeutic effects primarily through inhibition of Janus kinases.
Ruxolitinib phosphate possesses specific physical and chemical properties that influence its behavior in biological systems.
Ruxolitinib phosphate is primarily used in clinical settings for treating:
Ruxolitinib phosphate exerts its therapeutic effects through potent inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling cascade. As an ATP-competitive small molecule, it selectively targets the kinase domains of JAK1 and JAK2, thereby disrupting phosphorylation-dependent activation of STAT transcription factors (STAT1, STAT3, STAT5) [5] [9]. This pathway is constitutively hyperactivated in myeloproliferative neoplasms (MPNs) due to gain-of-function mutations (e.g., JAK2V617F), leading to uncontrolled cytokine signaling and hematologic abnormalities [6] [9].
Notably, ruxolitinib induces a paradoxical hyperphosphorylation of JAK2 activation loop tyrosines (Tyr1007/Tyr1008) at therapeutic concentrations. This phenomenon occurs because ruxolitinib binding stabilizes a conformation that shields phosphotyrosines from phosphatase activity, effectively prolonging the kinase's inactive state despite increased phosphorylation levels [6] [7]. This conformational locking mechanism is critical for sustained pathway suppression in malignancies like myelofibrosis.
Table 1: Key Cytokine Pathways Inhibited by Ruxolitinib
Cytokine Receptor | JAK Isoforms Engaged | STAT Effectors | Biological Impact |
---|---|---|---|
IFN-γ Receptor | JAK1/JAK2 | STAT1 | Immunomodulation |
IL-6 Receptor | JAK1/JAK2 | STAT3 | Inflammation |
Epo Receptor | JAK2 | STAT5 | Erythropoiesis |
GM-CSF Receptor | JAK2 | STAT5/STAT3 | Myeloid differentiation |
The inhibitory activity of ruxolitinib stems from its stereoselective binding to the ATP-pocket of JAK kinases. Crystallographic studies reveal that the drug’s pyrrolopyrimidine core forms critical hydrogen bonds with the kinase hinge region:
The (R)-enantiomer exhibits superior binding affinity (ΔTm = 5.5°C) compared to the (S)-enantiomer (ΔTm = 3.3°C) due to optimal positioning of its cyclopentyl group within a hydrophobic pocket adjacent to the ATP-binding site [7]. This chiral specificity enables nanomolar-level inhibition (IC50 = 0.40 nM for JAK2) while minimizing off-target interactions.
Table 2: Structural Determinants of Ruxolitinib Binding
JAK2 Residue | Interaction Type | Energetic Contribution (kcal/mol) |
---|---|---|
Leu932 | Hydrogen bond (hinge) | -2.8 |
Glu930 | Hydrogen bond (hinge) | -1.7 |
Val863 | Hydrophobic packing | -1.2 |
Arg975 | Salt bridge stabilization | -0.9 |
Ruxolitinib functions as a type I inhibitor, binding exclusively to the active kinase conformation. This contrasts with type II inhibitors (e.g., CHZ868) that target inactive forms and avoid paradoxical hyperphosphorylation [6]. The drug’s piperidine-aniline derivatives demonstrate enhanced thermal stabilization (ΔTm up to 12°C), highlighting opportunities for structural optimization [7].
Despite dual JAK1/JAK2 targeting, ruxolitinib exhibits nuanced isoform selectivity:
Molecular docking simulations attribute this differential selectivity to hydrophobic residue variations in the ATP-binding cleft. JAK2 contains a larger solvent-exposed region accommodating ruxolitinib’s cyclopentyl group, while JAK1 has steric constraints that slightly reduce binding efficiency [3] [7]. Both isoforms show >130-fold selectivity over JAK3 due to a unique Cys909 residue in JAK3 that disrupts hydrophobic interactions [5].
Off-target profiling reveals micromolar-affinity binding to TYK2 (KD = 19.2 µM) and DCLK1 (IC50 = 1.645 µM), though these interactions are unlikely to contribute significantly to clinical effects at therapeutic doses [2] [6]. The selectivity window against non-JAK kinases remains wide (>100-fold versus most tyrosine kinases), minimizing untoward pharmacological effects.
Table 3: Kinase Selectivity Profile of Ruxolitinib
Kinase | ΔTm (°C) | IC50 (nM) | Cellular Activity |
---|---|---|---|
JAK1 | 5.5 ± 0.06 | 0.40 ± 0.005 | High |
JAK2 | 5.5 ± 0.06 | 0.40 ± 0.005 | High |
JAK3 | <1.0 | >500 | Negligible |
TYK2 | 3.1 ± 0.09 | 6500 ± 3500 | Low |
DCLK1 | 8.3 ± 0.08* | 1645 ± 560* | Moderate |
*Data from [2]
By inhibiting JAK1/JAK2, ruxolitinib disrupts signaling networks of >50 cytokines, including:
Transcriptomic analyses of cerebrospinal fluid in neuroinflammatory syndromes show that ruxolitinib treatment downregulates 148 differentially expressed genes (DEGs), 44% of which are JAK/STAT-dependent. Key suppressed pathways include:
Single-cell RNA sequencing confirms that ruxolitinib reduces activated HLA-DR+ CD4+/CD8+ T cells and inflammatory monocytes by >60% in clinical samples, demonstrating broad immunomodulatory effects beyond malignant cells [4]. In murine cPIIRS models, JAK inhibition decreased CNS lesion volume by 45% and normalized neuronal damage markers, confirming pathway dominance in inflammatory pathology [4].
Robust biomarkers enable quantification of ruxolitinib’s target engagement:
In cpIIRS patients, ruxolitinib treatment normalized CSF glucose (increase from 2.1 mM to 4.0 mM) and reduced soluble CD25 by 65%, correlating with improved brain imaging findings [4]. These biomarkers provide real-time assessment of pathway suppression and inform dose optimization strategies.
Table 4: Key Pharmacodynamic Biomarkers
Biomarker | Matrix | Change from Baseline | Time to Response |
---|---|---|---|
pSTAT3 | Whole blood | ↓85% | 2 hours |
CRP | Serum | ↓72% | 4 weeks |
sCD25 (IL-2Rα) | CSF/Serum | ↓65% | 8 weeks |
IFN-γ-inducible genes | PBMCs | ↓60% | 12 weeks |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7